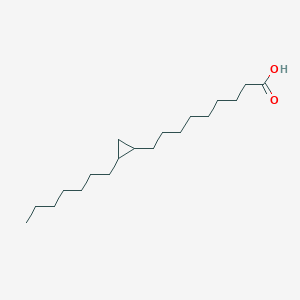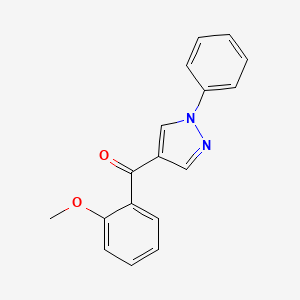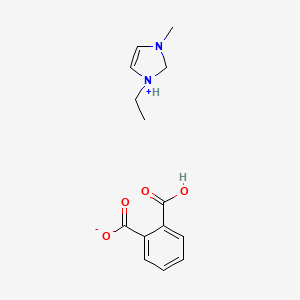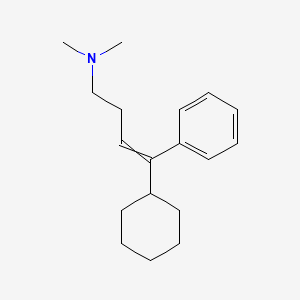![molecular formula C15H15Cl2N3O2 B12588102 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine CAS No. 642085-81-2](/img/structure/B12588102.png)
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to a pyrazine ring, which is further substituted with a 2,6-dichlorophenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.
Introduction of the 2,6-dichlorophenyl group: The 2,6-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 2,6-dichlorophenyl halide.
Attachment of the morpholine ring: The morpholine ring is attached to the pyrazine ring through a nucleophilic substitution reaction, where the nitrogen atom of the morpholine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors provide precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of metabolic pathways: The compound may inhibit key metabolic pathways, resulting in altered cellular functions and responses.
Induction of oxidative stress: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
類似化合物との比較
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine can be compared with other similar compounds, such as:
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}azepane: Similar structure but with an azepane ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
642085-81-2 |
|---|---|
分子式 |
C15H15Cl2N3O2 |
分子量 |
340.2 g/mol |
IUPAC名 |
4-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]morpholine |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-12-2-1-3-13(17)11(12)10-22-15-9-18-14(8-19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7,10H2 |
InChIキー |
PTMINPKTVJJLMP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)


![2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)](/img/structure/B12588061.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)

![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)
